4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone 4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 5446-08-2
VCID: VC17175655
InChI: InChI=1S/C12H11ClN2O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone

CAS No.: 5446-08-2

Cat. No.: VC17175655

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone - 5446-08-2

Specification

CAS No. 5446-08-2
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one
Standard InChI InChI=1S/C12H11ClN2O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Standard InChI Key ASKXPZOIWLCHBB-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one, reflects its substitution pattern: a chlorine atom at position 4, a 4-methoxyphenyl group at position 2, and a methyl group at position 6 of the pyridazinone core. The canonical SMILES representation (CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC) and InChIKey (ASKXPZOIWLCHBB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallography of related pyridazinones confirms planar ring systems with substituents influencing electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight250.68 g/mol
Density1.26 g/cm³ (analog estimate)
Boiling Point~390°C (analog extrapolation)
SolubilityLow in water; soluble in DMSO

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves cyclocondensation reactions. A general method adapted from pyridazinone literature involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride . For example:

  • Intermediate Formation: 3-Oxo-2-(4-methoxyphenylhydrazono)propanal reacts with chloroacetic acid under reflux.

  • Cyclization: Elimination of water forms the pyridazinone core, with acetic anhydride acting as both solvent and dehydrating agent .

Mechanistic Insight:
The reaction proceeds via an alkylidene intermediate (Figure 1), which undergoes cyclization to yield the pyridazinone ring . The absence of ammonium acetate prevents alternative pathways, ensuring high product purity .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield
Temperature110–120°C82–90%
Reaction Time1–2 hours
SolventAcetic Anhydride

Research Findings and Applications

Drug Discovery

This compound serves as a scaffold for azolo[1,5-a]pyrimidine derivatives, which show promise as kinase inhibitors . For instance, enaminone derivatives synthesized from 6-acetylpyridazinones exhibit IC₅₀ values of <1 µM against cancer cell lines .

Material Science

Pyridazinones with methoxyphenyl groups are explored as ligands in luminescent complexes. Europium(III) complexes of related structures emit red light (λₑₘ: 613 nm) with quantum yields up to 15%, suitable for OLEDs.

Future Directions

Synthetic Innovations

Future work should optimize green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields . Computational modeling (e.g., DFT) could predict substituent effects on electronic properties.

Therapeutic Exploration

Priority areas include:

  • Neuroinflammation: Targeting microglial activation in Alzheimer’s disease.

  • Anticancer Agents: Developing prodrugs activated by tumor-specific enzymes.

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